1-(1Z-十八烯基)-sn-甘油-3-磷酸乙醇胺

描述

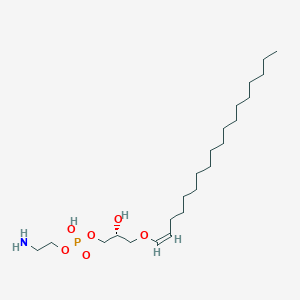

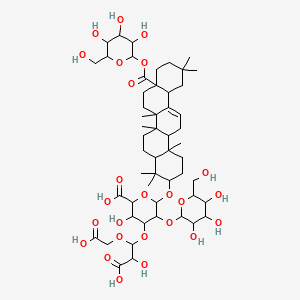

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine is a type of ether lipid . Ether lipids are a subclass of glycerophospholipids which contain an ether bond at the sn-1 position of the glycerol backbone . They have been used in miscibility studies and for quantification of phosphotidylcholine in total lipid extracts of cattle retina .

Synthesis Analysis

The synthesis of 1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine is not explicitly mentioned in the search results. However, a related molecule, 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphocholine (C18 plasm-20:4 PC), has been studied. It was shown that the cis-trans isomerization can occur at both plasmalogen unsaturated moieties .

Molecular Structure Analysis

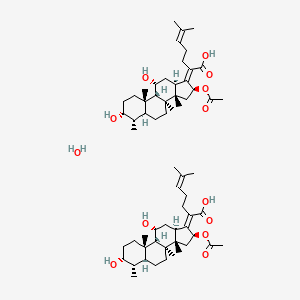

The molecular structure of 1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine is not explicitly provided in the search results. However, it is known that it is a type of ether lipid, which are a subclass of glycerophospholipids . These molecules contain a glycerol backbone, with two fatty acid hydrocarbon chains linked to it. One chain contains a characteristic cis-vinyl ether function, and the other is a polyunsaturated fatty acid (PUFA) residue linked through an acyl function .

Chemical Reactions Analysis

The chemical reactions involving 1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine are not explicitly mentioned in the search results. However, a study on a related molecule, 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphocholine (C18 plasm-20:4 PC), showed that the cis-trans isomerization can occur at both plasmalogen unsaturated moieties .

科学研究应用

模型膜研究

作为一种脂质,1-(1Z-十八烯基)-sn-甘油-3-磷酸乙醇胺在模型膜研究中发挥着重要作用。林等人(1995 年)的研究表明,这种脂质与二肉豆蔻酰磷脂酰乙醇胺结合后,可用于研究脂质双层的混溶性和相行为,特别是在液晶态和凝胶态双层 (Lin et al., 1995) 中。

化学合成和聚合

Srisiri 等人(1995 年)报道了 1,2-双取代可聚合-sn-甘油-3-磷酸乙醇胺的化学合成。这项研究对于理解合成途径和在创建可聚合脂质中的潜在应用具有重要意义 (Srisiri et al., 1995)。

色谱法和质谱法

Dasgupta 等人(1987 年)利用高效液相色谱法和快速原子轰击质谱法研究了不寻常的支链和不饱和磷脂分子种类,包括 sn-甘油-3-磷酸乙醇胺的变体。这项研究突出了该化合物在先进分析技术中的作用 (Dasgupta et al., 1987)。

传感平台

Huang 等人(2013 年)利用基于 pH 调制的无标记传感平台来检测小分子与含有 sn-甘油-3-磷酸乙醇胺变体的脂质双层之间的相互作用。这项研究强调了这些脂质在开发新的传感技术中的应用 (Huang et al., 2013)。

具有生物活性的醚脂

Apte 等人(1990 年)的研究深入探讨了植物细胞中醚脂的生物转化,包括 sn-甘油-3-磷酸乙醇胺的变体。这项研究对于了解这些脂质的生物活性和潜在治疗应用至关重要 (Apte et al., 1990)。

神经膜研究

West 等人(2020 年)探讨了乙醇胺缩醛磷脂(EtnPLA 脂质的亚型)如何影响神经膜的结构和排列。这项研究对于了解这些脂质在大脑健康和疾病中的作用至关重要 (West et al., 2020)。

相变和分子组织

Perly 等人(1985 年)对磷脂酰乙醇胺(包括 1-(1Z-十八烯基)-sn-甘油-3-磷酸乙醇胺)的热致行为和分子性质进行了研究。他们的研究提供了对这些脂质的相变和分子组织的见解 (Perly et al., 1985)。

安全和危害

The safety data sheet for a related compound, 1-(1Z-octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine in Chloroform, indicates that it is harmful if swallowed, causes skin and eye irritation, and is toxic if inhaled . It also has potential carcinogenic and reproductive toxicity effects . In case of accidental release, it is recommended to wear respiratory protection, avoid breathing vapors, mist or gas, and ensure adequate ventilation .

未来方向

The future directions for the study of 1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine are not explicitly mentioned in the search results. However, a study on a related molecule, 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphocholine (C18 plasm-20:4 PC), suggests that further research could focus on the cis-trans isomerization at both plasmalogen unsaturated moieties .

作用机制

Target of Action

It is known that this compound is a type of phosphatidylethanolamine (pe), a class of glycerophospholipids . PEs are crucial components of biological membranes and play a role in membrane fusion and cell signaling .

Mode of Action

As a phosphatidylethanolamine, it likely interacts with its targets by integrating into cellular membranes, influencing their biophysical properties, and potentially participating in signaling pathways .

Biochemical Pathways

PE(P-18:0/0:0) is involved in the metabolism of glycerophospholipids . It consists of one chain of plasmalogen 18:0 at the C-1 position . The plasmalogen 18:0 moiety is derived from animal fats, liver, and kidney .

Pharmacokinetics

As a lipid compound, it is likely absorbed in the intestines, distributed via the bloodstream, metabolized in the liver, and excreted through the biliary system .

Result of Action

The molecular and cellular effects of PE(P-18:0/0:0) are likely related to its role as a component of cellular membranes and its potential involvement in signaling pathways . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PE(P-18:0/0:0). Factors such as diet, which affects the availability of precursors for PE synthesis, and overall health status, which can influence lipid metabolism, may play a role .

生化分析

Biochemical Properties

PE(P-18:0/0:0) interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the process of lipid metabolism . The nature of these interactions is complex and often involves the formation of molecular complexes that facilitate biochemical reactions .

Cellular Effects

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been implicated in the regulation of phospholipid homeostasis, which is essential for maintaining the proper function and survival of cells .

Molecular Mechanism

The mechanism of action of 1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine at the molecular level is complex and involves a variety of interactions with biomolecules. It can bind to specific proteins, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels

属性

IUPAC Name |

2-aminoethyl [(2R)-2-hydroxy-3-[(Z)-octadec-1-enoxy]propyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23(25)22-30-31(26,27)29-20-18-24/h17,19,23,25H,2-16,18,20-22,24H2,1H3,(H,26,27)/b19-17-/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACDZDULGKPXHT-HIVNOOBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174062-73-8 | |

| Record name | LysoPE(P-18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)

![2-[(2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoethanesulfonic acid](/img/structure/B6595042.png)